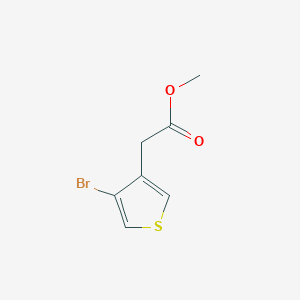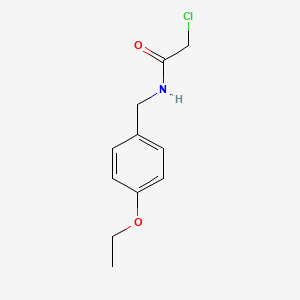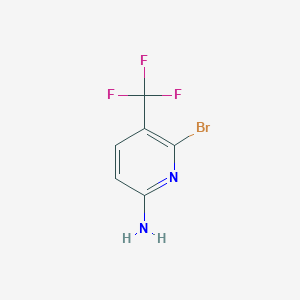
(3-amino-4-methylpyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitro-4-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 3-amino-4-methylpyridine.
Hydroxymethylation: Finally, the 2-position of the pyridine ring is hydroxymethylated using formaldehyde under basic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
(3-amino-4-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (3-amino-4-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-alkylamino-4-methylpyridin-2-yl)methanol.
Substitution: this compound derivatives such as amides or sulfonamides.
科学的研究の応用
Chemistry
In chemistry, (3-amino-4-methylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of (3-amino-4-methylpyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
(3-amino-4-methylpyridine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(4-amino-3-methylpyridin-2-yl)methanol: Similar structure but with different positioning of the amino and methyl groups, leading to different reactivity and applications.
(2-amino-4-methylpyridine): Lacks the hydroxymethyl group and has the amino group at a different position, affecting its chemical properties.
Uniqueness
(3-amino-4-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(3-amino-4-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPPMXVBGUNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)





![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)

![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)





